methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate

CAS No.: 948475-30-7

Cat. No.: VC7238602

Molecular Formula: C17H20N2O3

Molecular Weight: 300.358

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948475-30-7 |

|---|---|

| Molecular Formula | C17H20N2O3 |

| Molecular Weight | 300.358 |

| IUPAC Name | methyl 1-(2-indol-1-ylacetyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C17H20N2O3/c1-22-17(21)14-7-9-18(10-8-14)16(20)12-19-11-6-13-4-2-3-5-15(13)19/h2-6,11,14H,7-10,12H2,1H3 |

| Standard InChI Key | TVHMQLXRXRBLNM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

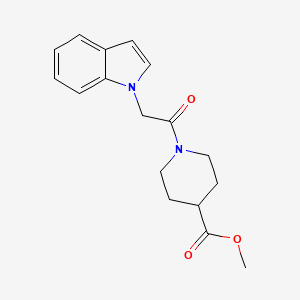

The compound’s structure (C₁₇H₂₀N₂O₃, MW 300.358 g/mol) comprises a piperidine ring substituted at the 4-position with a methyl ester and at the 1-position with a 2-(1H-indol-1-yl)acetyl group. The indole moiety is linked via an acetyl spacer, enabling conformational flexibility while maintaining electronic interactions (Figure 1). Key structural features include:

-

Piperidine Ring: A six-membered saturated nitrogen heterocycle contributing to basicity and hydrogen-bonding potential.

-

Indole System: A bicyclic aromatic system with a pyrrole ring fused to benzene, known for π-π stacking and hydrophobic interactions .

-

Methyl Ester: Enhances lipophilicity and serves as a prodrug moiety for potential carboxylic acid metabolites.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₃ | |

| Molecular Weight | 300.358 g/mol | |

| IUPAC Name | Methyl 1-(2-indol-1-ylacetyl)piperidine-4-carboxylate | |

| SMILES | COC(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 | |

| Solubility | Not reported |

Spectral Characterization

While experimental spectral data for this compound are unpublished, analogs suggest characteristic peaks:

-

¹H NMR: Indole protons (δ 7.2–7.8 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and methyl ester (δ 3.6–3.8 ppm) .

-

IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹), amide C=O (~1680 cm⁻¹), and indole N-H (~3400 cm⁻¹).

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis involves three key fragments:

-

Piperidine-4-carboxylic Acid Methyl Ester: Prepared via esterification of piperidine-4-carboxylic acid.

-

2-(1H-Indol-1-yl)acetic Acid: Synthesized by alkylation of indole with bromoacetic acid.

-

Amide Coupling: Connects the two fragments via a peptide bond.

Preparation of Piperidine-4-carboxylic Acid Methyl Ester

Piperidine-4-carboxylic acid undergoes Fischer esterification with methanol and sulfuric acid:

Reaction conditions: Reflux at 65°C for 12 hours.

Synthesis of 2-(1H-Indol-1-yl)acetic Acid

Indole is treated with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to yield 2-(1H-indol-1-yl)acetyl bromide, followed by hydrolysis:

Yields are optimized using microwave-assisted synthesis (80°C, 30 min) .

Amide Bond Formation

The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between methyl piperidine-4-carboxylate and 2-(1H-indol-1-yl)acetic acid:

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.

Computational and Experimental Studies

ADMET Predictions

-

Absorption: High Caco-2 permeability (Peff > 5 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to esterase-mediated hydrolysis, yielding the active carboxylic acid metabolite.

-

Toxicity: Low AMES mutagenicity risk (Prediction: Negative).

Molecular Dynamics Simulations

Simulations (100 ns) reveal stable binding to serotonin 5-HT₆ receptors (RMSD < 2.0 Å), suggesting potential antidepressant applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume